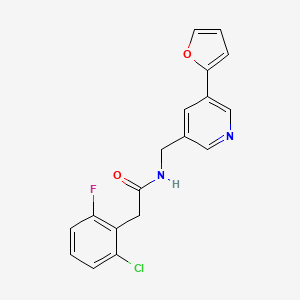
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various diseases. It is commonly referred to as CFM-2, and it belongs to the class of molecules known as small-molecule inhibitors.
作用机制
CFM-2 works by inhibiting the activity of a protein called FAK (focal adhesion kinase). FAK is a protein that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK has been linked to the development of various diseases, including cancer and fibrosis. CFM-2 inhibits the activity of FAK, thereby preventing the progression of these diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. CFM-2 has also been shown to reduce the production of collagen, which is a key component of fibrotic tissue. Additionally, CFM-2 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases.
实验室实验的优点和局限性
CFM-2 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on cells and tissues. CFM-2 is also relatively stable and can be stored for extended periods. However, CFM-2 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and skilled personnel to synthesize. Additionally, CFM-2 has limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
CFM-2 has shown promising results in preclinical studies, and there is a need for further research to determine its potential applications in treating various diseases. Some of the future directions for CFM-2 research include:
1. Studying the effects of CFM-2 on different types of cancer cells to determine its potential as a broad-spectrum anti-cancer agent.
2. Investigating the effects of CFM-2 on the immune system to determine its potential as an immunomodulatory agent.
3. Studying the pharmacokinetics and pharmacodynamics of CFM-2 to determine its optimal dosage and administration route.
4. Investigating the potential of CFM-2 in combination with other drugs to enhance its efficacy in treating various diseases.
Conclusion:
CFM-2 is a small-molecule inhibitor that has shown promising results in preclinical studies for its potential applications in treating various diseases. It works by inhibiting the activity of FAK, a protein that plays a crucial role in cell adhesion, migration, and survival. CFM-2 has several advantages for lab experiments, including its small size and relative stability. However, it also has some limitations, including its complex synthesis process and limited solubility in water. Further research is needed to determine the full potential of CFM-2 in treating various diseases.
合成方法
The synthesis of CFM-2 involves the use of several chemical reactions. The first step involves the synthesis of 2-chloro-6-fluoroaniline, which is then reacted with furan-2-carbaldehyde to produce 2-(2-chloro-6-fluorophenyl)-furan-2-yl-methanol. The product is then reacted with 3-cyanopyridine to produce 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. The synthesis of CFM-2 is a complex process that requires skilled personnel and specialized equipment.
科学研究应用
CFM-2 has been extensively studied for its potential applications in treating various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. CFM-2 has been studied for its potential in treating lung fibrosis, liver fibrosis, and pancreatic cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXLFFSJVQDHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
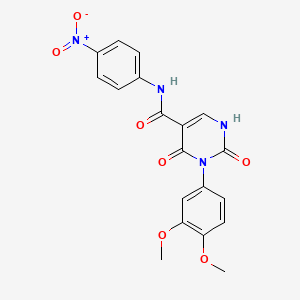
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)
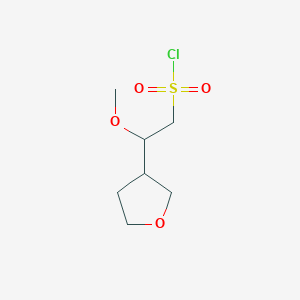
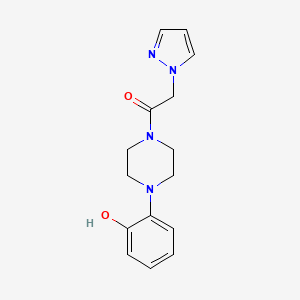
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2941338.png)
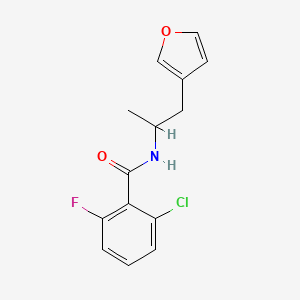

![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2941342.png)

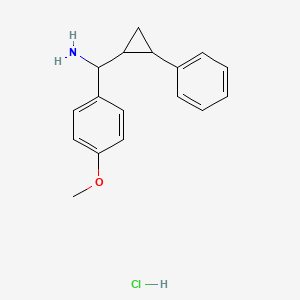
![N-[(4-chlorophenyl)carbonyl]methionine](/img/structure/B2941345.png)